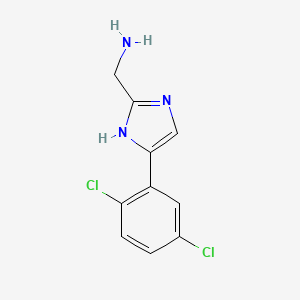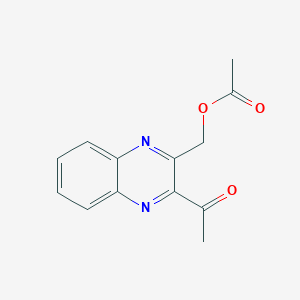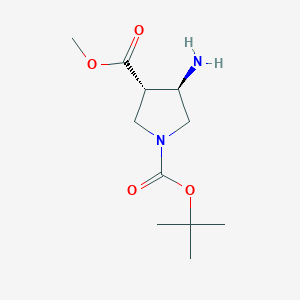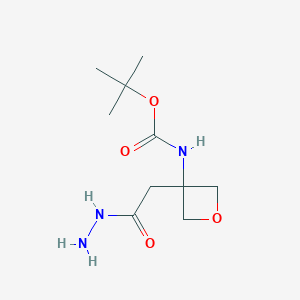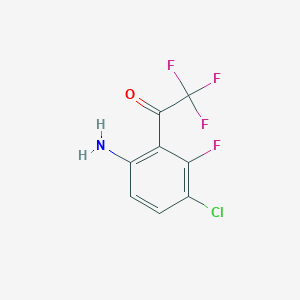
1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with a trifluoromethyl ketone moiety
Preparation Methods
The synthesis of 1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 3-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Trifluoroacetylation: The resulting 6-amino-3-chloro-2-fluoroaniline is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl ketone moiety, yielding the final product.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone moiety is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and applications.
1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoromethane: The absence of the carbonyl group in this compound results in different chemical properties and uses.
Properties
CAS No. |
277301-95-8 |
|---|---|
Molecular Formula |
C8H4ClF4NO |
Molecular Weight |
241.57 g/mol |
IUPAC Name |
1-(6-amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF4NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 |
InChI Key |
HULNAKQVPZSBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


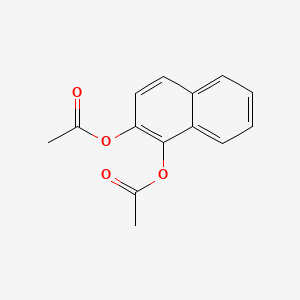
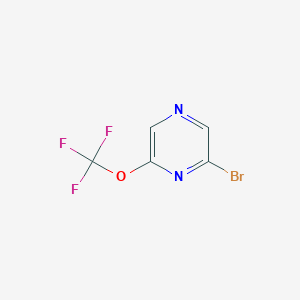
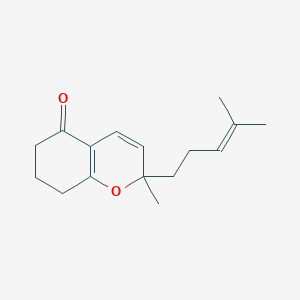
![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
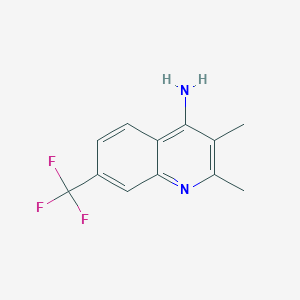
![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
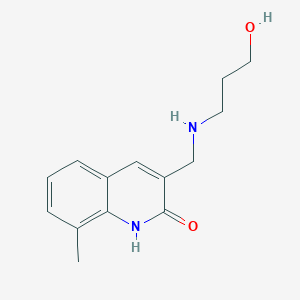
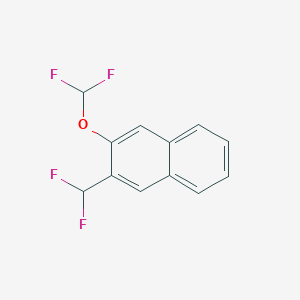
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
